(S)-Isopropyl oxazolidine-4-carboxylate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
propan-2-yl (4S)-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5(2)11-7(9)6-3-10-4-8-6/h5-6,8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
VCNMRVAFSHCBEF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1COCN1 |
Canonical SMILES |
CC(C)OC(=O)C1COCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Below is a detailed analysis based on available literature:
Table 1: Comparative Analysis of Oxazolidine Derivatives
* Hypothetical data inferred from structural analogies.
Key Comparative Insights
Steric and Electronic Effects: The benzyl ester in ’s compound introduces an aromatic ring, enabling C–H⋯π interactions absent in the isopropyl variant. This likely enhances crystalline stability . The isopropyl ester lacks aromaticity but may improve solubility in non-polar solvents due to its aliphatic nature.
Thermodynamic Behavior :
- highlights that substituent size impacts binding thermodynamics (e.g., van der Waals interactions vs. entropy loss). Extending this to oxazolidines, the isopropyl group’s bulk may restrict conformational flexibility, reducing entropy but enhancing hydrophobic interactions in binding pockets .
Synthetic Considerations :
- The benzyl derivative’s synthesis achieves 65% yield under mild conditions. Replacing benzyl with isopropyl could lower yields due to steric hindrance during esterification.
Biological Relevance :
- Both compounds serve as chiral auxiliaries. The benzyl variant’s aromatic interactions may favor protein binding, while the isopropyl derivative’s aliphatic chain could enhance membrane permeability.
Preparation Methods
Method 1: Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Synthesis (Patent CN111808040A)
This method outlines a two-step synthesis under inert atmosphere conditions, emphasizing environmental friendliness and high yield.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of a compound (Formula I) or its isomer with S,S'-dimethyl dithiocarbonate in presence of water | 5–35 °C, inert gas protection, 2–7 hours (initially 2–4 h at 5–15 °C, then 5–7 h at 20–30 °C) | Molar ratio of reactants: 1–2:1 (compound I to dithiocarbonate) |
| 2 | Hydrolysis of the intermediate (Formula II) under alkaline conditions | pH 12–14, ethanol/water mixture, room temperature | Alkaline hydrolysis converts intermediate to 2-oxo-oxazolidine-4-carboxylic acid (Formula III) |
- Use of water and ethanol as solvents enhances environmental compatibility.
- Avoids organic solvents with high toxicity and irritation.
- Reaction yields for (S)-2-oxooxazolidine-4-carboxylic acid reach up to 88% when using L-serine methyl ester hydrochloride as starting material.
- Post-reaction purification involves drying with anhydrous magnesium sulfate and chromatographic purification.
- ^1H NMR (400 MHz, D2O): 4.22 ppm (multiplet, 2H), 4.16 ppm (multiplet, 1H)
- ^13C NMR (125 MHz, D2O): 173.90 ppm (doublet of doublets), 158.90 ppm, 68.43 ppm (dd), 55.32 ppm (dd)
This method is advantageous due to its operational simplicity, environmental safety, and high stereoselectivity.
Method 2: Microwave-Assisted Synthesis of Oxazolidin-2-ones
Microwave irradiation has been employed to accelerate the synthesis of 4-substituted oxazolidinone derivatives, which include compounds structurally related to (S)-Isopropyl oxazolidine-4-carboxylate.
- Amino alcohol precursors are reacted with carbon disulfide and triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation.
- Typical conditions: 60 minutes at 100 °C with 40 W microwave power.
- After reaction completion, water is added, and the mixture is extracted with ethyl acetate.
- Purification is achieved via silica gel chromatography using hexane-ethyl acetate solvent systems.
- Microwave-assisted synthesis significantly reduces reaction times.
- Provides good yields and purity.
- Suitable for scale-up with proper control of microwave parameters.
While this method is more commonly applied to thiazolidine-2-thiones and related heterocycles, the principles can be adapted for oxazolidine derivatives.
Method 3: Hydrolysis and Cleavage of Oxazolidinones Using LiOH/H2O2
The cleavage of oxazolidinone rings to regenerate carboxylic acids is a critical step in some synthetic routes involving oxazolidine intermediates.
- LiOH and hydrogen peroxide are used under strongly basic conditions (pH 12–14) to cleave Evans-type oxazolidinones.
- The reaction generates percarboxylate intermediates, which are converted to carboxylic acids upon aqueous workup with sodium bisulfite.
- Side reactions may produce hydroxyamides, which reduce yield and complicate purification.
- Careful control of oxygen evolution and reaction temperature is necessary for safety and efficiency.
- This method is relevant for preparing the carboxylate form of oxazolidine derivatives and can be adapted for this compound synthesis or modification steps.
| Parameter | Condition |
|---|---|
| Temperature | 25 °C |
| pH | 12–14 (alkaline) |
| Reagents | LiOH·H2O, 30% H2O2 aqueous solution, sodium bisulfite |
| Reaction Time | 3–4 hours for hydrolysis, followed by workup |
This approach provides a scalable and relatively safe method for oxazolidinone cleavage, important for downstream processing.
Comparative Analysis of Preparation Methods
| Aspect | Method 1: Multi-Configuration Synthesis | Method 2: Microwave-Assisted Synthesis | Method 3: LiOH/H2O2 Cleavage |
|---|---|---|---|
| Starting Material | L-serine methyl ester hydrochloride or isomers | Amino alcohols | Oxazolidinone derivatives |
| Reaction Type | Cyclization via dithiocarbonate intermediate | Microwave-assisted ring formation | Hydrolysis/cleavage |
| Solvents | Water, ethanol, dichloromethane/chloroform (extraction) | DMSO, ethyl acetate | Aqueous media, THF |
| Reaction Time | 7–10 hours total | ~1 hour | 3–4 hours |
| Temperature | 5–35 °C | 100 °C (microwave) | 25 °C |
| Yield | Up to 88% | Good yields (varies) | Efficient cleavage, yield depends on purity |
| Environmental Impact | Environmentally friendly | Moderate (DMSO use) | Safe with precautions |
| Purification | Chromatography | Chromatography | Aqueous workup and crystallization |
Summary of Research Findings and Practical Recommendations
- The patented method (CN111808040A) offers a robust, environmentally benign, and high-yielding route to this compound, suitable for industrial application.
- Microwave-assisted synthesis accelerates reaction times and can be optimized for laboratory-scale preparations.
- The LiOH/H2O2 cleavage method is essential for processing oxazolidinone intermediates and can be integrated into multi-step syntheses involving this compound.
- Proper control of reaction conditions, such as temperature, pH, and inert atmosphere, is critical to maintain stereochemical purity and maximize yield.
- Purification typically involves chromatographic techniques and drying agents to ensure high product quality.
Q & A
Q. What are the optimal synthetic routes for (S)-Isopropyl oxazolidine-4-carboxylate?
Methodological Answer: The synthesis typically involves esterification of oxazolidine-4-carboxylic acid with isopropyl alcohol under acidic catalysis. Key parameters include:
- Use of coupling agents (e.g., DCC or EDC) to activate the carboxylic acid.
- Anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Chiral resolution via enzymatic methods or chiral auxiliaries to ensure enantiomeric purity . Yields range from 60–80% depending on solvent polarity (e.g., THF or DCM) and reaction time (12–24 hrs).
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural characterization employs:
Q. What factors influence the stability of this compound?
Methodological Answer: Stability is affected by:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. What are its primary applications in drug discovery?
Methodological Answer:
- Chiral building block : Used in asymmetric synthesis of β-amino alcohol derivatives .
- Enzyme inhibition : The oxazolidine ring mimics transition states in protease inhibition studies .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT calculations : Simulate intermediates using Gaussian09 to map energy barriers (e.g., esterification transition states) .
- LC-MS monitoring : Track intermediates in real-time to propose mechanistic pathways .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Multi-technique validation : Cross-validate X-ray data (SHELXL refinement ) with NOESY NMR to confirm stereochemistry .
- Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility .
- Error analysis : Use R-factor comparisons in crystallography to assess data quality .
Q. What advanced methods ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC : Utilize Chiralpak® columns with hexane/isopropanol mobile phases (90:10) .
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) .
Q. How can computational modeling optimize its biological activity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., HIV-1 protease) .
- MD simulations : GROMACS models assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR analysis : Correlate substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity .
Q. What strategies address discrepancies in biological assay results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
